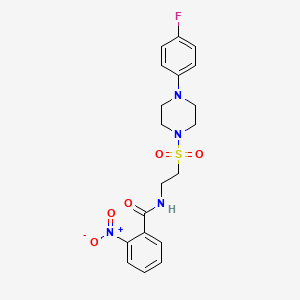
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
化学反応の分析
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
科学的研究の応用
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of neurotransmitter levels in the brain .
類似化合物との比較
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide can be compared with other piperazine derivatives, such as:
- 4-nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 4-(trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- 2-nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The presence of the fluorophenyl group in this compound makes it unique and potentially more effective in certain applications .
生物活性
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.
Molecular Formula
- Molecular Formula : C15H22FN3O4S
- Molecular Weight : 365.44 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl ethyl moiety, which contribute to its biological activity. The nitrobenzamide portion is also significant for its interaction with various biological targets.
This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial in the treatment of mood disorders such as anxiety and depression. Additionally, the compound may have implications in cancer therapy by targeting specific kinases involved in cell proliferation.
Pharmacological Profile
Research indicates that this compound may have:
- Antidepressant Effects : By enhancing serotonin and dopamine signaling pathways.
- Antitumor Activity : Potential inhibition of PLK4 (Polo-like kinase 4), which is implicated in centriole duplication and cancer cell proliferation .
Preclinical Studies
Several preclinical studies have highlighted the efficacy of this compound:
- Neuropharmacological Studies : Demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
- Cancer Research : In vitro studies showed that the compound inhibits cell proliferation in cancer cell lines expressing high levels of PLK4, leading to enhanced apoptosis .
Case Studies
- Anxiety Disorders : A study involving animal models indicated that administration of the compound resulted in a marked decrease in anxiety-like behavior, correlating with increased levels of serotonin in the brain.
- Cancer Treatment : In a study assessing the effects on lung cancer cells, this compound significantly reduced cell viability and induced apoptosis through PLK4 inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Moderate antidepressant effects |
| N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Lower efficacy in cancer models |
| N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)propionamide | Similar piperazine structure | Comparable anxiolytic effects |
This table illustrates that while similar compounds exhibit some biological activities, this compound demonstrates enhanced efficacy due to its unique fluorine substitution.
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5S/c20-15-5-7-16(8-6-15)22-10-12-23(13-11-22)30(28,29)14-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACFQGAVGCCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














